molecular formula C18H25Cl3N2O B1662559 U-54494A HYDROCHLORIDE CAS No. 112465-94-8

U-54494A HYDROCHLORIDE

Cat. No.: B1662559
CAS No.: 112465-94-8
M. Wt: 391.8 g/mol
InChI Key: WFUASZXAHZXJMX-PPPUBMIESA-N
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Description

Chemical Reactions Analysis

U-54494A hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

U-54494A hydrochloride, a benzamide derivative with the CAS number 112465-94-8, is recognized for its significant biological activity, particularly as an anticonvulsant agent. This compound exhibits a unique pharmacological profile, functioning primarily as a kappa-opioid receptor agonist and potentially as an N-methyl-D-aspartate (NMDA) receptor antagonist . These mechanisms position U-54494A within the neuropharmacological landscape, targeting various neurotransmitter systems involved in seizure activity.

  • Molecular Formula : C₁₈H₂₄Cl₂N₂O·HCl
  • Molecular Weight : Approximately 391.8 g/mol
  • Structure Type : Benzamide derivative
  • Kappa-Opioid Receptor Agonism :
    • U-54494A acts as a selective agonist at kappa-opioid receptors, which are implicated in modulating pain perception and emotional states. This action may contribute to its anticonvulsant effects by influencing dopaminergic pathways and the release of neurotransmitters such as serotonin and norepinephrine.
  • NMDA Receptor Antagonism :
    • The compound's potential role as an NMDA antagonist suggests it may help mitigate excitatory neurotransmission, a key factor in seizure disorders. By blocking NMDA receptors, U-54494A could reduce excitotoxicity associated with seizures.
  • Calcium Channel Interaction :
    • Research indicates that U-54494A may act through calcium-related mechanisms, possibly affecting voltage-gated sodium channels. This interaction is crucial for neuronal excitability and seizure propagation .

Pharmacokinetics

Studies have explored the pharmacokinetic properties of U-54494A, including absorption, distribution, metabolism, and excretion (ADME). The compound exists as a racemic mixture, leading to variations in the pharmacological effects of its enantiomers in animal models.

Anticonvulsant Activity

U-54494A has demonstrated significant anticonvulsant effects across various experimental models:

  • In electroshock convulsion tests, it showed comparable potency to established anticonvulsants like phenytoin and phenobarbital but lacked sedative or analgesic properties .
  • The compound effectively antagonized convulsions induced by excitatory amino acids (e.g., kainic acid) and calcium channel agonists while being ineffective against GABA-related convulsants .

Case Studies and Experimental Findings

StudyAnimal ModelDosageRouteResults
1Male Wistar Rats0.5–1 mg/kgIntranasalReversed heat-induced hypersensitivity
2Male Sprague-Dawley Rats10 mg/kgIntraperitonealAlleviated mechanical hypersensitivity in von Frey test
3Cats (Soleus Muscle Preparation)VariableN/ASuppressed post-tetanic discharge; affected calcium uptake

Comparative Analysis with Similar Compounds

U-54494A's unique pharmacological profile sets it apart from other kappa-opioid agonists and NMDA antagonists:

Compound NameStructure TypePrimary ActionUnique Features
U-50488BenzamideKappa-opioid agonistStrong analgesic effects; less sedative
Salvinorin ANeoclerodaneKappa-opioid agonistNaturally occurring; hallucinogenic properties
MK-801DizocilpineNMDA antagonistPotent neuroprotective effects
KetamineArylcyclohexylamineNMDA antagonistRapid antidepressant effects

U-54494A's dual action as both a kappa-opioid agonist and NMDA antagonist suggests potential therapeutic applications that leverage these mechanisms for treating seizure disorders and possibly other neurological conditions.

Properties

IUPAC Name

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUASZXAHZXJMX-PPPUBMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920763
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112465-94-8
Record name U 54494A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-54494A HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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